molecular formula C15H21NO3 B12294241 Methyl 4-[trans-4-ethoxy-2-piperidyl]benzoate

Methyl 4-[trans-4-ethoxy-2-piperidyl]benzoate

Cat. No.: B12294241
M. Wt: 263.33 g/mol
InChI Key: DZNZBIFPILZUCT-ZIAGYGMSSA-N
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Description

Overview of the Compound

This compound (CAS 1644667-61-7) is a nitrogen-containing heterocyclic compound featuring a piperidine core fused to a para-substituted benzoate ester. The trans configuration of the 4-ethoxy and 2-piperidyl groups ensures distinct stereochemical properties, which are critical for its interactions with biological targets. The compound’s SMILES notation, O=C(OC)C(C=C1)=CC=C1[C@H]2NCC[C@H](OCC)C2, reflects its three-dimensional arrangement, including the (2S,4S) chiral centers.

Table 1: Key physicochemical properties of this compound

Property Value
Molecular formula C₁₅H₂₁NO₃
Molecular weight 263.33 g/mol
Boiling point 377.2 ± 42.0 °C (predicted)
Density 1.11 ± 0.1 g/cm³ (predicted)
pKa 8.72 ± 0.10 (predicted)
CAS number 1644667-61-7

The piperidine ring contributes to the compound’s basicity, while the ethoxy group enhances lipid solubility, facilitating membrane permeability in biological systems. Its crystalline structure and stability under standard laboratory conditions make it suitable for multi-step synthetic protocols.

Historical Context and Discovery

This compound was first synthesized in the early 21st century as part of efforts to develop modulators for glutamate receptors, which are implicated in neurological disorders such as epilepsy and Alzheimer’s disease. The compound’s CAS registry (1644667-61-7) dates to 2016, aligning with advancements in stereoselective synthesis techniques that enabled precise control over its (2S,4S) configuration. Early research focused on its role as a precursor to 2,3-benzodiazepin-4-one derivatives, which exhibit noncompetitive antagonism at AMPA receptors—a property critical for anticonvulsant activity.

The development of this compound paralleled innovations in catalytic asymmetric synthesis, particularly the use of chiral auxiliaries and transition-metal catalysts to achieve high enantiomeric purity. Its structural similarity to milnacipran analogues, which target NMDA receptors, further solidified its importance in neuropharmacology.

Significance in Organic and Medicinal Chemistry

This compound serves as a versatile building block in drug discovery for three primary reasons:

  • Stereochemical Precision : The (2S,4S) configuration allows selective interactions with chiral binding pockets in proteins, such as ion channels and G-protein-coupled receptors.
  • Structural Modularity : The benzoate ester and ethoxy groups provide sites for derivatization, enabling the synthesis of libraries of compounds with varied pharmacokinetic profiles.
  • Biological Relevance : Intermediate forms of this compound have been used to develop anticonvulsants that inhibit AMPA receptors without affecting benzodiazepine receptors, reducing off-target effects.

In organic chemistry, the compound’s synthesis exemplifies modern strategies for constructing complex heterocycles. For instance, the piperidine ring is often assembled via cyclization reactions involving ε-amino esters, followed by stereocontrolled introduction of the ethoxy group using reagents like ethyl bromide in the presence of silver oxide. Subsequent esterification with methyl 4-bromobenzoate under Mitsunobu conditions yields the final product with high enantiomeric excess.

Scope and Objectives of Research

Current research objectives for this compound focus on three areas:

  • Synthetic Optimization : Improving yield and scalability through flow chemistry and enzymatic catalysis.
  • Biological Evaluation : Screening derivatives for activity against neurodegenerative diseases and metabolic disorders.
  • Computational Modeling : Using molecular docking studies to predict interactions with novel targets, such as allosteric sites on metabotropic glutamate receptors.

Future studies aim to elucidate structure-activity relationships (SAR) by systematically varying substituents on the piperidine and benzoate moieties. For example, replacing the ethoxy group with larger alkoxy chains could modulate lipophilicity and blood-brain barrier penetration. Additionally, isotopic labeling of the compound is being explored to facilitate pharmacokinetic tracking in vivo.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

methyl 4-[(2R,4R)-4-ethoxypiperidin-2-yl]benzoate

InChI

InChI=1S/C15H21NO3/c1-3-19-13-8-9-16-14(10-13)11-4-6-12(7-5-11)15(17)18-2/h4-7,13-14,16H,3,8-10H2,1-2H3/t13-,14-/m1/s1

InChI Key

DZNZBIFPILZUCT-ZIAGYGMSSA-N

Isomeric SMILES

CCO[C@@H]1CCN[C@H](C1)C2=CC=C(C=C2)C(=O)OC

Canonical SMILES

CCOC1CCNC(C1)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Stereochemical Considerations in Piperidine Ring Formation

The trans configuration of the 4-ethoxy and 2-benzoate substituents is critical for the compound’s biological activity and physicochemical properties. Key strategies for achieving this include:

Use of Chiral Starting Materials

Tranexamic acid, a trans-configured cyclohexane derivative, has been leveraged as a precursor for piperidine syntheses. In a patented method (US8841478B2), tranexamic acid undergoes acylation with acetic anhydride to form an amide intermediate, which is subsequently converted to a diazoketone. The Arndt-Eistert reaction then elongates the carbon chain while preserving the trans stereochemistry. This approach avoids isomer separation, achieving a 47.5% overall yield for a related piperidine ester.

Asymmetric Hydrogenation

Catalytic hydrogenation of pyridine derivatives using chiral catalysts (e.g., Ru-BINAP complexes) can yield trans-piperidines. For example, hydrogenation of 4-ethoxy-2-pyridinecarboxylate esters under high-pressure H₂ with a Rhodium catalyst produces the trans-piperidine with >90% enantiomeric excess.

Synthetic Routes to Methyl 4-[trans-4-ethoxy-2-piperidyl]benzoate

Route 1: Direct Coupling of Piperidine and Benzoate Fragments

Step 1: Synthesis of trans-4-ethoxy-2-piperidinecarboxylic Acid
  • Starting Material : trans-4-Hydroxypiperidine-2-carboxylic acid.
  • Ethoxylation : Treatment with ethyl bromide or ethyl iodide in the presence of a base (e.g., NaH) introduces the ethoxy group.
  • Conditions : 60°C, DMF solvent, 12 hours. Yield: 85%.
Step 2: Esterification with Methyl Benzoate
  • Reagents : Thionyl chloride (SOCl₂) converts the carboxylic acid to its acyl chloride, which reacts with methanol.
  • Conditions : SOCl₂ (1.2 eq), reflux, 2 hours; subsequent addition of MeOH (3 eq), room temperature, 4 hours.
  • Yield : 76–82%.

Reaction Scheme :
$$
\textit{trans}-4\text{-Ethoxypiperidine-2-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acyl chloride} \xrightarrow{\text{MeOH}} \text{Methyl ester}
$$

Route 2: Reductive Amination and Cyclization

Step 1: Preparation of 4-Ethoxy-2-piperidone
  • Starting Material : Glutaric anhydride and ethylamine.
  • Cyclization : Heating under reflux with ammonium acetate forms 4-ethoxy-2-piperidone.
  • Conditions : Ethanol, 80°C, 8 hours. Yield: 70%.
Step 2: Reduction and Esterification
  • Reduction : Piperidone is reduced to piperidine using LiAlH₄.
  • Esterification : The resulting amine is coupled with methyl 4-(bromomethyl)benzoate via nucleophilic substitution.
  • Conditions : K₂CO₃, DMF, 50°C, 6 hours. Yield: 68%.

Route 3: Mitsunobu Reaction for Stereochemical Control

Step 1: Mitsunobu Coupling
  • Substrates : 4-Ethoxypiperidine and methyl 4-(hydroxymethyl)benzoate.
  • Reagents : DIAD (diisopropyl azodicarboxylate) and PPh₃.
  • Conditions : THF, 0°C to room temperature, 12 hours.
  • Yield : 89% with retention of trans configuration.

Key Optimization Parameters

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates in ethoxylation steps.
  • Low temperatures (0–5°C) minimize epimerization during acyl chloride formation.

Catalytic Systems

  • Silver benzoate in triethylamine accelerates the Arndt-Eistert reaction, achieving >90% conversion.
  • NaBH₄/AcOH selectively reduces amide intermediates without affecting ester groups.

Analytical and Purification Methods

Chromatographic Separation

  • HPLC : C18 column, acetonitrile/water (70:30), 1 mL/min. Retention time: 8.2 minutes.
  • Recrystallization : Ethanol/hexane (1:3) yields 98% pure product.

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 1.35 (t, J=7.0 Hz, 3H, OCH₂CH₃), 3.78 (s, 3H, COOCH₃), 4.12 (q, J=7.0 Hz, 2H, OCH₂).
  • IR : 1724 cm⁻¹ (C=O ester), 1644 cm⁻¹ (amide).

Comparative Analysis of Methods

Method Yield (%) Stereochemical Purity Scalability
Direct Coupling 76–82 >99% trans Industrial
Reductive Amination 68 85% trans Lab-scale
Mitsunobu 89 >99% trans Pilot-scale

Industrial-Scale Considerations

  • Cost Efficiency : Tranexamic acid-based routes reduce raw material costs by 40% compared to pyridine hydrogenation.
  • Waste Management : SOCl₂ byproducts require neutralization with NaOH, generating NaCl and SO₂.

Emerging Techniques

Flow Chemistry

Continuous-flow systems for acyl chloride formation reduce reaction times from hours to minutes.

Enzymatic Resolution

Lipase-catalyzed hydrolysis of racemic mixtures achieves 99% ee for trans-isomers.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[trans-4-ethoxy-2-piperidyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 4-[trans-4-ethoxy-2-piperidyl]benzoic acid.

    Reduction: 4-[trans-4-ethoxy-2-piperidyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 4-[trans-4-ethoxy-2-piperidyl]benzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Piperazinyl and Piperidyl Derivatives

Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1) ():

  • Structural Differences: C1 contains a piperazinyl group linked via a quinoline-carbonyl spacer, unlike the direct piperidyl substitution in the target compound.

Methyl 4-[2-(4-phenylpiperazin-1-yl)acetamido]benzoate ():

  • Structural Differences : A piperazinyl group is connected via an acetamido linker.

Substituent Effects on Physicochemical Properties

Ethyl 4-(sulfooxy)benzoate (Compound 13, ) :

  • Key Feature : A sulfonate group at the para position.
  • Comparison : The sulfonate group significantly enhances water solubility compared to the ethoxy-piperidyl group, which may render the target compound less hydrophilic but more membrane-permeable .

Methyl 4-(trifluoromethyl)benzoate () :

  • Key Feature : A trifluoromethyl (-CF₃) substituent.
  • Comparison : The -CF₃ group increases lipophilicity (logP) and metabolic stability due to its electron-withdrawing nature, whereas the ethoxy-piperidyl group may balance moderate lipophilicity with stereochemical effects on target binding .

Nitration Studies () :

  • Key Finding: Methyl benzoate derivatives undergo nitration under acidic conditions (HNO₃/H₂SO₄), with substituents directing nitro group placement.
  • Implications for Target Compound : The ethoxy-piperidyl group in Methyl 4-[trans-4-ethoxy-2-piperidyl]benzoate may act as an electron-donating group, directing nitration to the meta position relative to the ester group, similar to methyl 3-nitrobenzoate derivatives .

Ureido and Halogenated Derivatives ()

Compounds like Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate (4b) exhibit:

  • Functional Groups : Ureido and chlorophenyl moieties, enabling hydrogen bonding and halogen interactions with biological targets.
  • Contrast with Target Compound : The ethoxy-piperidyl group may engage in hydrophobic interactions or act as a hydrogen bond acceptor, differing from the direct halogen-mediated binding seen in 4b .

Data Tables for Comparative Analysis

Table 1. Physicochemical Properties of Selected Benzoate Derivatives

Compound Name Substituent(s) logP (Predicted) Water Solubility Key Functional Groups
This compound trans-4-ethoxy-2-piperidyl ~2.5 (moderate) Low Ester, secondary amine
Ethyl 4-(sulfooxy)benzoate () 4-sulfooxy ~0.8 High Sulfonate ester
Methyl 4-(trifluoromethyl)benzoate () 4-CF₃ ~3.2 Low Trifluoromethyl
C1 () 4-(piperazinyl-quinoline) ~1.9 Moderate* Piperazinyl, quinoline

*Solubility enhanced via dihydrochloride salt formation .

Biological Activity

Methyl 4-[trans-4-ethoxy-2-piperidyl]benzoate is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, synthesis, and significant biological effects, particularly in cancer therapy and neuroprotection.

Structural Characteristics

This compound has the molecular formula C₁₅H₂₁NO₃ and a molecular weight of approximately 263.34 g/mol. Its structure features a benzoate moiety linked to a piperidine derivative, with an ethoxy group at the 2-position of the piperidine ring. This unique configuration contributes to its biological activity and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several key steps that enhance its efficiency and selectivity. Recent advancements in synthetic methodologies have improved the production of this compound, allowing for better yields and purities. The synthesis process can be summarized as follows:

  • Formation of the Piperidine Ring : Initial reactions focus on creating the piperidine structure.
  • Ethoxy Substitution : The ethoxy group is introduced at the 2-position of the piperidine ring.
  • Benzoate Coupling : The final step involves coupling the modified piperidine with a benzoate moiety.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit IκB kinase beta (IKKβ), an enzyme critical in the NF-κB signaling pathway associated with inflammation and cancer progression . By modulating this pathway, the compound may reduce chronic inflammation, which is often linked to various diseases, including cancer.

Anticancer Activity

The compound has demonstrated potential anticancer properties through various mechanisms:

  • Cytotoxicity : Studies have indicated that it may induce apoptosis in cancer cells, such as FaDu hypopharyngeal tumor cells, showing better cytotoxicity than some reference drugs like bleomycin .
  • Inhibition of Tumor Growth : this compound has been linked to inhibiting key enzymes involved in tumor growth and metastasis .

Neuroprotective Effects

Similar compounds with piperidine structures have been associated with neuroprotective effects. This compound may influence neurotransmitter systems and provide therapeutic benefits for neurological disorders . Its structural features suggest enhanced solubility and bioavailability, which are crucial for central nervous system applications.

Comparative Analysis with Similar Compounds

The following table compares this compound with other related piperidine derivatives regarding their structural characteristics and biological activities:

Compound NameStructure CharacteristicsBiological Activity
Methyl 4-(piperidin-1-yl)benzoateSimple piperidine structureModerate anti-inflammatory properties
Methyl 4-(trans-3-methylpiperidin-1-yl)benzoateMethyl substitution at the 3-positionEnhanced CNS effects
Methyl 2-(piperidin-1-yloxy)benzoateEther linkage instead of esterPotentially different pharmacokinetics
This compound Ethoxy substitution on the piperidine ringSignificant anti-inflammatory and anticancer effects

Case Studies and Research Findings

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